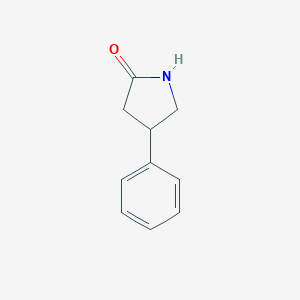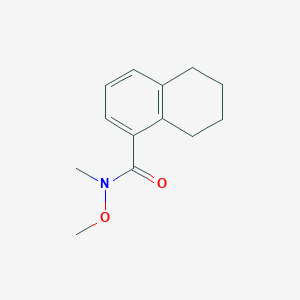
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogs and derivatives of compounds structurally similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide involves multiple steps including etherification, oximation, and Beckmann rearrangement processes. For instance, a compound was prepared through a series of reactions starting from rotenone and dimethyloxosulphonium methylide, demonstrating the complexity of synthesizing naphthalene derivatives (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like 1H NMR, MS, and X-ray single crystal diffraction analysis. The crystal structure of a related compound, for example, was determined to belong to the triclinic space group with specific cell parameters, highlighting the detailed analysis required to understand these molecules' structures (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
The chemical reactivity of naphthalene derivatives can involve multiple reaction pathways, including cyclisation and rearrangement reactions, which are crucial for the synthesis of various complex molecules. For example, a novel acid-catalysed cyclisation–rearrangement reaction was studied for synthesizing diacids from specific naphthalene derivatives (Durani & Kapil, 1983).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Research has focused on synthesizing novel compounds derived from structures similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide. For instance, compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related structures and evaluated for their biological activities, including anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiprotozoal Agents
- Tetrahydro-imidazo[1,2-a]pyridines, structurally similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide, have been synthesized and evaluated for their antiprotozoal activities. These compounds show strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species (Ismail et al., 2004).
Development of Antitumor Agents
- Analogous compounds have been used in the synthesis of novel broad-spectrum antitumor agents. For example, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, synthesized from related structures, has shown curative activity against various leukemia models and may act as a prodrug (Stevens et al., 1984).
Anti-Inflammatory Research
- Research into the anti-inflammatory properties of structurally related compounds has been conducted. Compounds like benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides have been identified as potential anti-inflammatory agents, with some showing effectiveness in inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).
Photosynthesis-Inhibiting Activity
- Methoxylated derivatives, related to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide, have been tested for their ability to inhibit photosynthetic electron transport. This research is crucial in understanding how these compounds interact with biological systems and their potential environmental impacts (Kos, Goněc, Oravec, & Jampílek, 2020).
Propriétés
IUPAC Name |
N-methoxy-N-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFBEQFAPXCRSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=C1CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

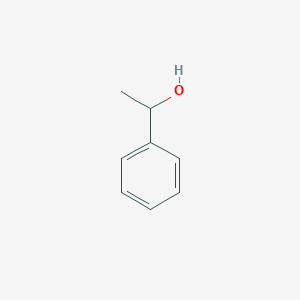
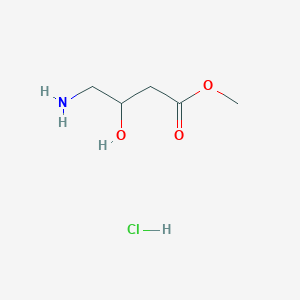
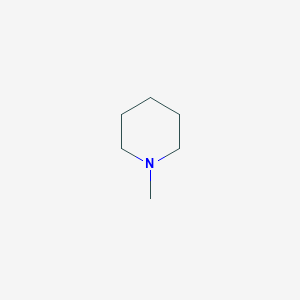
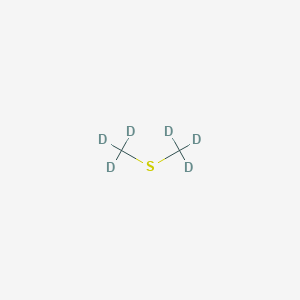
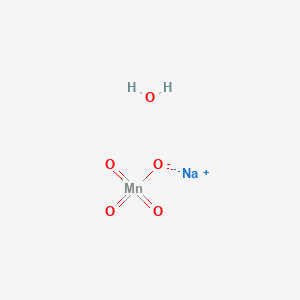
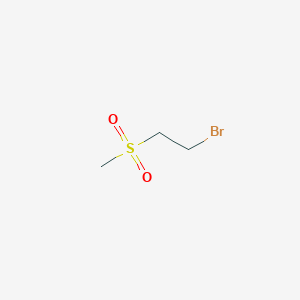
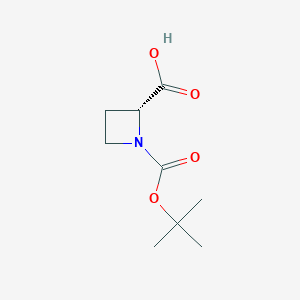
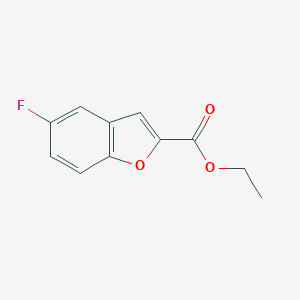
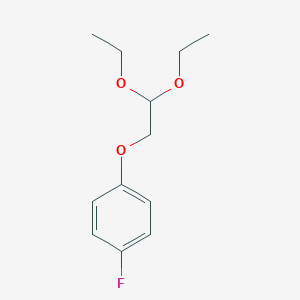
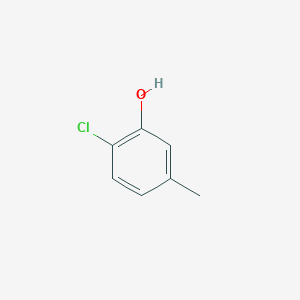
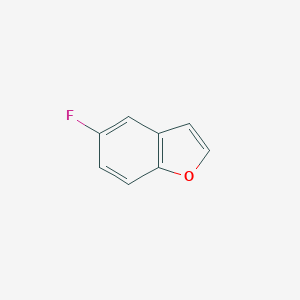
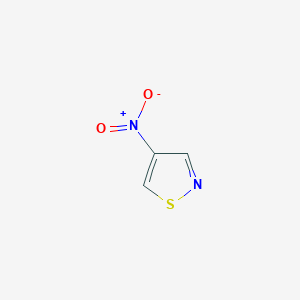
![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)
